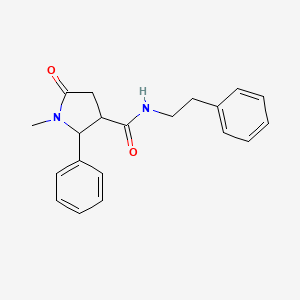![molecular formula C20H21N3O2 B4525845 N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4525845.png)
N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that features a naphthyl group, a pyridazinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions One common approach is the condensation of 1-naphthylamine with a suitable acylating agent to form the naphthylacetamide intermediate This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N1-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The naphthyl group can intercalate with DNA, while the pyridazinone ring can inhibit certain enzymes by binding to their active sites. The isobutyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N~1~-isobutyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure but with a different position of the naphthyl group.
N~1~-isobutyl-2-[3-(1-phenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
N~1~-isobutyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the specific positioning of the naphthyl group, which can influence its electronic properties and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)12-21-19(24)13-23-20(25)11-10-18(22-23)17-9-5-7-15-6-3-4-8-16(15)17/h3-11,14H,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBEBWVTYLSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propyl]carbamate](/img/structure/B4525770.png)
![2-METHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B4525778.png)
![N-[3-(methylsulfanyl)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4525783.png)
![6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4525800.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4525814.png)

![ethyl (2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4525829.png)
![6-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-phenyl-1,2-benzoxazole](/img/structure/B4525834.png)
![N-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4525837.png)
![N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE](/img/structure/B4525851.png)
![4-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4525852.png)

![N-(1-ethylpropyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4525861.png)
![N-[3-(trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B4525865.png)
